molecular formula C25H22N2O4 B2561184 5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005157-15-2

5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2561184
CAS No.: 1005157-15-2
M. Wt: 414.461
InChI Key: YIUVGXMAJGCVAH-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo-isoxazole-dione family, characterized by a fused bicyclic core with substituted aryl groups. Key structural features include:

  • 5-position: 4-Methoxyphenyl group (electron-donating substituent).
  • 2-position: Phenyl ring.
  • 3-position: p-Tolyl (4-methylphenyl) group.

Characterization methods such as $ ^1H $/$ ^{13}C $ NMR, IR spectroscopy, and high-resolution mass spectrometry are standard for confirming its structure .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-8-10-17(11-9-16)22-21-23(31-27(22)19-6-4-3-5-7-19)25(29)26(24(21)28)18-12-14-20(30-2)15-13-18/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUVGXMAJGCVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione represents a novel class of heterocyclic compounds with potential biological activities. Heterocycles are crucial in medicinal chemistry due to their diverse pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The detailed synthetic pathway has been outlined in various studies, often utilizing starting materials such as substituted phenyl derivatives and isoxazole precursors to achieve the desired molecular architecture .

Antimicrobial Properties

Preliminary studies have indicated that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant antimicrobial activity. For instance, one study reported that similar compounds showed inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL . This suggests that the target compound may also possess similar properties.

Anticancer Activity

Research has highlighted the anticancer potential of compounds featuring the pyrrolo[3,4-d]isoxazole scaffold. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (1-10 µM) . The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by related compounds. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may be attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrrolo[3,4-d]isoxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Anticancer Mechanism

In a study investigating the anticancer mechanisms of pyrrolo[3,4-d]isoxazole derivatives, researchers found that treatment with these compounds resulted in significant cell cycle arrest at the G2/M phase in human cancer cell lines. This was accompanied by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialMIC: 10-50 µg/mL
AnticancerIC50: 1-10 µM
NeuroprotectiveReduces ROS levels
Apoptosis InductionIncreased pro-apoptotic factors

Scientific Research Applications

Structural Characteristics

This compound features a pyrrolo[3,4-d]isoxazole core, which is characterized by the integration of multiple aromatic groups, including a 4-methoxyphenyl and a p-tolyl group. The presence of the dione functional group enhances its reactivity, making it a subject of interest for further exploration in drug development and organic synthesis.

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The following are some notable applications:

  • Antimicrobial Activity : Compounds structurally related to 5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have shown promising antimicrobial properties.
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer activities against various cancer cell lines, indicating that this compound may also possess such properties.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative disease treatment.

Comparative Analysis with Related Compounds

A comparative analysis can highlight the unique aspects of this compound. The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activity
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dioneAcetyl group instead of methoxyAntimicrobial properties
5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazoleLacks p-tolyl groupPotential anticancer activity
5-(p-tolyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazoleDifferent substituents on isoxazoleNeuroprotective effects

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of similar pyrrolo[3,4-d]isoxazole compounds on MCF-7 breast cancer cells. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Neuroprotection Research : Another research effort focused on the neuroprotective effects of derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and improve cognitive function in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 3-, 5-, and 2-positions significantly influence melting points, solubility, and reactivity. Below is a comparative analysis:

Table 1: Substituent Variations and Melting Points
Compound Name & Source 5-Position 2-Position 3-Position Melting Point (°C)
Target Compound 4-Methoxyphenyl Phenyl p-Tolyl Not reported
Compound 33 () 3-Methoxyphenylamino p-Tolyl Methyl 180–182
Compound 35 () 4-Trifluoromethylphenylamino p-Tolyl Methyl 190–192
Compound 29 () 4-Methoxybenzyl p-Tolyl p-Tolyl 160–162
5-(4-Methylphenyl)-3-(2-methylpropyl)-... () 4-Methylphenyl Phenyl 2-Methylpropyl Not reported

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound and 4-methoxybenzyl in 29 ) generally lower melting points compared to electron-withdrawing groups (e.g., trifluoromethyl in 35 ) due to reduced intermolecular interactions .
  • Bulkier substituents (e.g., 2-methylpropyl in ) may hinder crystallization, though data gaps exist for direct comparison .

Key Observations :

  • Palladium catalysts (e.g., Pd(PPh$3$)$4$) are critical for Suzuki-Miyaura couplings with boronic acids .
  • Lower yields (e.g., 45% for 27 ) may arise from steric hindrance with heteroaromatic substituents (e.g., thiophene) .

Heterocyclic vs. Aromatic Substituents

Replacing phenyl groups with heterocycles (e.g., furan, thiophene) alters electronic properties and reactivity:

Table 3: Heterocyclic Substituent Effects
Compound 3-Position Substituent Key Property Changes
Target Compound p-Tolyl Enhanced lipophilicity
Compound 25 () 2-Furyl Increased polarity due to oxygen atom
Compound 27 () 3-Thienyl Higher thermal stability (MP: 198–200°C)

Key Observations :

  • Thienyl groups (as in 27 ) confer higher melting points than furyl derivatives, likely due to sulfur’s polarizability .
  • p-Tolyl in the target compound balances lipophilicity and steric demand, making it suitable for pharmaceutical applications .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via refluxing stoichiometric equivalents of precursors in ethanol, followed by recrystallization from a DMF–EtOH mixture (1:1) . Optimization involves adjusting reaction time (e.g., 2–6 hours), solvent polarity (e.g., ethanol vs. acetonitrile), and purification methods (e.g., column chromatography vs. recrystallization). Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • X-ray crystallography : Resolves the 3D crystal structure, including bond lengths, angles, and dihedral angles. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 12.6558 Å, b = 8.5738 Å, c = 19.3824 Å, β = 128.654°) provide atomic-level precision .
  • NMR/IR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, while IR identifies functional groups (e.g., isoxazole C=N stretches at ~1600 cm1^{-1}) .

Q. How is in vitro antimicrobial activity evaluated for this compound?

Follow standardized protocols such as broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentrations (MICs) are determined using 96-well plates, with optical density measurements at 600 nm to assess bacterial growth inhibition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. NMR chemical shifts and IR vibrational frequencies can be simulated and compared to experimental data to validate structural models .

Q. What strategies resolve contradictions between spectral data and proposed structures?

  • Multi-technique cross-validation : Combine X-ray crystallography (definitive bond data) with 1^1H-13^13C HSQC NMR to correlate proton-carbon connectivity.
  • Dynamic effects : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR to detect equilibrium shifts) .

Q. How does structural modification (e.g., substituent variation) influence bioactivity?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substitutions on the phenyl or p-tolyl groups. For example:

  • Electron-withdrawing groups (e.g., -NO2_2) may enhance antimicrobial activity by increasing membrane penetration.
  • Steric effects : Bulky substituents (e.g., -CF3_3) could reduce binding affinity to target enzymes .

Q. What advanced purification techniques improve yield and purity for complex diastereomers?

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers.
  • Crystallography-driven purification : Recrystallize under controlled cooling rates (e.g., 0.5°C/min) to isolate thermodynamically stable polymorphs .

Methodological Considerations

Q. How to design experiments for mechanistic studies of its reactivity?

  • Kinetic profiling : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy.
  • Isotopic labeling : Introduce 18^{18}O or 15^{15}N to trace bond cleavage/formation in hydrolysis or cyclization steps .

Q. What statistical approaches are recommended for analyzing biological assay data?

Use ANOVA with post-hoc Tukey tests to compare MIC values across analogs. For dose-response curves, nonlinear regression (e.g., Hill equation) quantifies IC50_{50} values and cooperativity indices .

Q. How to address solubility challenges in pharmacological testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion .

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